molecular formula C14H23O5P B14488668 Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate CAS No. 65641-22-7

Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate

Cat. No.: B14488668
CAS No.: 65641-22-7
M. Wt: 302.30 g/mol
InChI Key: DUGNPUHILKTILF-UHFFFAOYSA-N
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Description

Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes a phosphoryl group and a conjugated triene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This method allows for the formation of the conjugated triene system with high stereoselectivity. The reaction conditions often include the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials, along with palladium catalysts and appropriate bases .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the triene system into saturated or partially saturated derivatives.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce saturated esters.

Scientific Research Applications

Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate involves its interaction with molecular targets through its phosphoryl group and conjugated triene system. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct electronic properties and reactivity compared to other phosphonate esters. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

65641-22-7

Molecular Formula

C14H23O5P

Molecular Weight

302.30 g/mol

IUPAC Name

ethyl 8-diethoxyphosphorylocta-2,4,6-trienoate

InChI

InChI=1S/C14H23O5P/c1-4-17-14(15)12-10-8-7-9-11-13-20(16,18-5-2)19-6-3/h7-12H,4-6,13H2,1-3H3

InChI Key

DUGNPUHILKTILF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CC=CCP(=O)(OCC)OCC

Origin of Product

United States

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